3-(Azetidin-3-yl)-1H-indole hydrochloride
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Overview
Description
Azetidines are four-membered heterocyclic compounds containing one nitrogen atom . They are structurally similar to “3-(Azetidin-3-yl)-1H-indole hydrochloride”, but the specific compound you’re asking about doesn’t seem to be well-documented in the sources I have access to.
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific chemical structure. Azetidines are generally liquids at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .Safety and Hazards
Future Directions
The future directions for research on “3-(Azetidin-3-yl)-1H-indole hydrochloride” would depend on its specific chemical structure and potential applications. Azetidines and their derivatives are relatively rare structural motifs in natural products, so there may be opportunities for further exploration in this area .
Mechanism of Action
Target of Action
Azetidine derivatives have been reported to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Azetidine derivatives are known to undergo various chemical reactions, such as the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This could potentially influence their interaction with biological targets.
Properties
IUPAC Name |
3-(azetidin-3-yl)-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8;/h1-4,7-8,12-13H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRGQVYLWYZLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CNC3=CC=CC=C32.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-34-1 |
Source
|
Record name | 1H-Indole, 3-(3-azetidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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